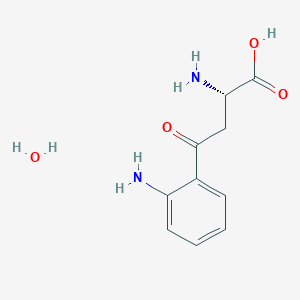

L-Kynurenine hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Kynurenine hydrate is a central metabolite in the degradation of tryptophan through the kynurenine pathway. This compound plays a crucial role in various biological processes, including immune response modulation and neuroprotection. It is an intermediate in the production of several bioactive metabolites, such as kynurenic acid and quinolinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Kynurenine hydrate can be synthesized through the enzymatic conversion of tryptophan by indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO2). The reaction involves the oxidation of tryptophan to N-formylkynurenine, which is then hydrolyzed to produce L-Kynurenine .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically engineered strains that overexpress IDO1 or TDO2. The fermentation broth is then subjected to purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: L-Kynurenine hydrate undergoes various chemical reactions, including:

Oxidation: Conversion to 3-hydroxykynurenine by kynurenine 3-monooxygenase.

Reduction: Reduction to kynurenic acid by kynurenine aminotransferases.

Substitution: Formation of anthranilic acid through the action of kynureninase.

Common Reagents and Conditions:

Oxidation: Requires NADPH and oxygen as reagents.

Reduction: Utilizes pyridoxal phosphate as a cofactor.

Substitution: Involves hydrolysis under acidic conditions.

Major Products:

- 3-Hydroxykynurenine

- Kynurenic Acid

- Anthranilic Acid

Scientific Research Applications

L-Kynurenine hydrate has a wide range of scientific research applications:

- Chemistry: Used as a precursor in the synthesis of various bioactive compounds .

- Biology: Studied for its role in immune response modulation and neuroprotection .

- Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, such as Huntington’s disease and Alzheimer’s disease .

- Industry: Utilized in the production of pharmaceuticals and as a biomarker for certain diseases .

Mechanism of Action

L-Kynurenine hydrate exerts its effects through several molecular targets and pathways:

- Aryl Hydrocarbon Receptor (AhR): Acts as an agonist, leading to the production of immunosuppressive cytokines .

- NMDA Receptor: Modulates glutamatergic neurotransmission, which is crucial for neuronal excitability and neuroprotection .

- G Protein-Coupled Receptor 35 (GPR35): Involved in the regulation of immune responses and inflammation .

Comparison with Similar Compounds

L-Kynurenine hydrate is unique compared to other similar compounds due to its specific role in the kynurenine pathway. Similar compounds include:

- 3-Hydroxykynurenine: Another intermediate in the kynurenine pathway with antioxidant properties .

- Kynurenic Acid: An end-product of the kynurenine pathway with neuroprotective effects .

- Quinolinic Acid: A neurotoxic metabolite involved in neurodegenerative diseases .

This compound stands out due to its dual role in both neuroprotection and immune modulation, making it a compound of significant interest in various fields of research .

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C10H12N2O3.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;/h1-4,8H,5,11-12H2,(H,14,15);1H2/t8-;/m0./s1 |

InChI Key |

XKSBCUFGNMIXPI-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)

![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)